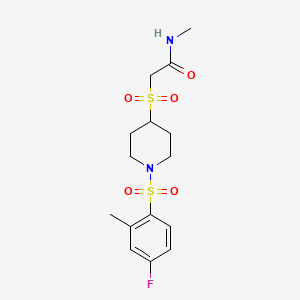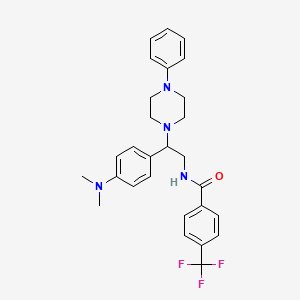
Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride, also known as TASP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid proline and has a unique structure that makes it an attractive target for research in various fields.
Mecanismo De Acción
The mechanism of action of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has also been shown to inhibit the activity of various kinases and transcription factors that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to have a wide range of biochemical and physiological effects in the body. In vitro studies have shown that Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride for lab experiments is its unique structure, which makes it an attractive target for research in various fields. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been extensively studied for its potential applications in drug discovery and has been shown to have a wide range of biological activities. However, one of the limitations of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride. One area of research is in the development of new drugs for the treatment of various diseases. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it an attractive target for drug discovery. Another area of research is in the development of new synthetic methods for the production of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride, which could make it more accessible for research and drug development. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride and its potential applications in various fields of research.
Métodos De Síntesis
Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the protection of the carboxylic acid group of proline using tert-butyl chloroformate. This is followed by the addition of the difluorophenyl group to the amino group of the protected proline using a palladium catalyst. The final step involves the removal of the protecting group using hydrochloric acid to yield Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2.ClH/c1-13(2,3)18-11(17)7-10(16)12-8(14)5-4-6-9(12)15;/h4-6,10H,7,16H2,1-3H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSMUYTUULTJM-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=C(C=CC=C1F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=C(C=CC=C1F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138991115 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

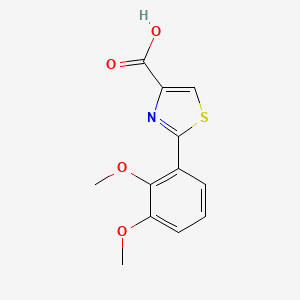
![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)
![(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B2650531.png)
![Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride](/img/structure/B2650533.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)
![methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2650540.png)
![1H-Pyrazolo[3,4-c]pyridine, 4-bromo-3-(1-methylethyl)-](/img/structure/B2650541.png)
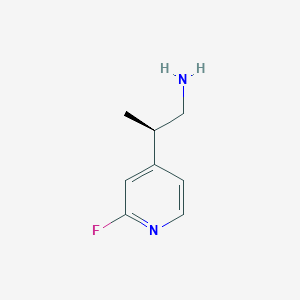

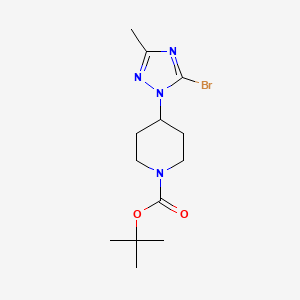
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2650545.png)
